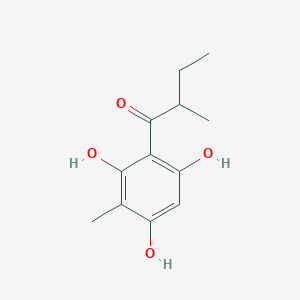

2-Methyl-4-(2-methylbutyryl)phloroglucinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Mode of Action

The mode of action of 2-Methyl-4-(2-methylbutyryl)phloroglucinol is currently unknown due to the lack of research in this area .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . This solubility profile may influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the solubility, stability, and activity of this compound . For instance, it is recommended to store the compound at -20°C for long-term stability .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(2-methylbutyryl)phloroglucinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain signaling pathways, which can affect cellular processes such as apoptosis and autophagy . The nature of these interactions often involves binding to specific active sites on enzymes, leading to inhibition or activation of their functions.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions . For example, it may inhibit certain kinases, leading to a reduction in phosphorylation events that are critical for signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and can be kept for several months without significant degradation . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of specific signaling pathways and consistent changes in gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolic activity . For instance, it may inhibit enzymes involved in glycolysis, leading to a reduction in glucose metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s solubility in various solvents, such as chloroform and DMSO, facilitates its transport across cell membranes and its distribution within the cellular environment.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, it may localize to the mitochondria, where it can influence mitochondrial functions and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol typically involves the acylation of phloroglucinol with 2-methylbutyryl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methylbutyryl)phloroglucinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nitrating agents.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-Methyl-4-(2-methylbutyryl)phloroglucinol has various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

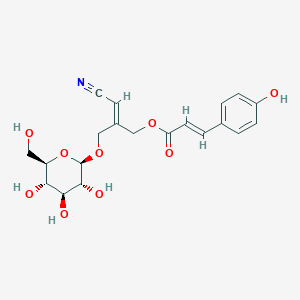

Phloroglucinol: A simpler phenolic compound with similar antioxidant and antimicrobial properties.

2-(2-Methylbutyryl)phloroglucinol 1-O-β-D-glucopyranoside: A glycosylated derivative with enhanced solubility and bioavailability.

Uniqueness

2-Methyl-4-(2-methylbutyryl)phloroglucinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and butyryl groups contribute to its lipophilicity and ability to interact with various biological targets .

Properties

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-6(2)11(15)10-9(14)5-8(13)7(3)12(10)16/h5-6,13-14,16H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJQNJPFHJCFDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile](/img/structure/B1163838.png)